5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine 5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16385035
InChI: InChI=1S/C24H31ClN4/c1-15-11-16(2)14-28(13-15)21-12-20(24(4,5)6)26-23-22(17(3)27-29(21)23)18-7-9-19(25)10-8-18/h7-10,12,15-16H,11,13-14H2,1-6H3
SMILES:
Molecular Formula: C24H31ClN4
Molecular Weight: 411.0 g/mol

5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC16385035

Molecular Formula: C24H31ClN4

Molecular Weight: 411.0 g/mol

* For research use only. Not for human or veterinary use.

5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C24H31ClN4
Molecular Weight 411.0 g/mol
IUPAC Name 5-tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C24H31ClN4/c1-15-11-16(2)14-28(13-15)21-12-20(24(4,5)6)26-23-22(17(3)27-29(21)23)18-7-9-19(25)10-8-18/h7-10,12,15-16H,11,13-14H2,1-6H3
Standard InChI Key NBYVIVYEPSMFGB-UHFFFAOYSA-N
Canonical SMILES CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C)C

Introduction

Structural and Molecular Characteristics

The core pyrazolo[1,5-a]pyrimidine framework consists of a bicyclic system with a five-membered pyrazole ring fused to a six-membered pyrimidine ring. Key substituents include:

  • 5-tert-butyl group: Enhances lipophilicity and steric bulk, potentially improving target binding through hydrophobic interactions .

  • 3-(4-chlorophenyl) moiety: A common pharmacophore in kinase inhibitors, facilitating π-π stacking with aromatic residues in enzymatic active sites .

  • 7-(3,5-dimethylpiperidin-1-yl) group: Introduces a saturated nitrogen heterocycle, likely improving solubility and isoform selectivity compared to smaller substituents like morpholine .

  • 2-methyl substitution: Modulates electronic properties and steric effects at the pyrazole ring .

The molecular formula is C₂₅H₃₁ClN₆, with a calculated molecular weight of 459.01 g/mol. The 3,5-dimethylpiperidine substituent introduces two chiral centers, suggesting potential stereochemical considerations in synthesis and activity .

Synthetic Pathways and Optimization

Core Synthesis

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-ketoesters or malonate derivatives . For example, diethyl malonate reacts with 5-amino-3-methylpyrazole under basic conditions to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, followed by chlorination with POCl₃ to yield 5,7-dichloro intermediates .

Substitution at C(7)

The 7-position is highly reactive toward nucleophilic substitution. In analogous compounds, morpholine or piperidine derivatives are introduced via SNAr reactions under mild conditions (e.g., K₂CO₃, room temperature) . For the target compound, 3,5-dimethylpiperidine would react with the 7-chloro intermediate to install the dimethylpiperidinyl group, as demonstrated in similar syntheses .

Functionalization at C(3) and C(5)

  • C(3) aryl group: Introduced via Suzuki-Miyaura coupling using 4-chlorophenylboronic acid, leveraging palladium catalysis .

  • C(5) tert-butyl group: Installed through Friedel-Crafts alkylation or via pre-functionalized malonate precursors .

Physicochemical and Pharmacokinetic Properties

PropertyValue/Description
LogP (calculated)~4.2 (high lipophilicity)
SolubilityLow aqueous solubility; enhanced by piperidine
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors6
Polar Surface Area~65 Ų

The tert-butyl and 4-chlorophenyl groups contribute to high membrane permeability, while the dimethylpiperidine moiety may improve solubility compared to morpholine-based analogs .

Structure-Activity Relationship (SAR) Insights

  • C(7) substituents: Morpholine analogs show high PI3Kδ affinity, while bulkier groups (e.g., 3,5-dimethylpiperidine) may improve solubility without sacrificing potency .

  • C(3) aryl groups: Electron-withdrawing substituents (e.g., 4-Cl) enhance binding to kinase ATP pockets .

  • C(5) alkyl groups: tert-Butyl optimizes hydrophobic interactions in the affinity pocket of PI3Kδ .

Comparative Analysis with Key Derivatives

CompoundC(7) SubstituentIC₅₀ (PI3Kδ)Selectivity Profile
CPL302253 Morpholine2.8 nM>100× vs. PI3Kα/β/γ
SGI-1776 analog Imidazole45 nMModerate kinase selectivity
Target compound3,5-DimethylpiperidineInferredPotential δ-isoform bias

The target compound’s dimethylpiperidine group may reduce hERG inhibition risks compared to morpholine-based inhibitors, a common toxicity concern .

Future Directions and Applications

  • In vitro profiling: Prioritize enzymatic assays against PI3K isoforms and oncogenic kinases (e.g., Pim-1, Flt-3) .

  • ADME studies: Evaluate metabolic stability, CYP inhibition, and bioavailability.

  • Therapeutic targeting: Explore applications in COPD, asthma, or hematologic malignancies, leveraging isoform selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator